molecular formula C4H5IO2 B2381885 cis-2-Iodocyclopropanecarboxylic acid CAS No. 122676-92-0; 1932315-23-5

cis-2-Iodocyclopropanecarboxylic acid

Cat. No.: B2381885
CAS No.: 122676-92-0; 1932315-23-5
M. Wt: 211.986
InChI Key: JLDDIEQQVGNSGM-GBXIJSLDSA-N
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Description

cis-2-Iodocyclopropanecarboxylic acid (CAS: 122676-92-0) is a cyclopropane derivative featuring an iodine atom at the 2-position and a carboxylic acid group in the cis configuration. Its molecular formula is C₄H₅IO₂, with a molecular weight of 211.99 g/mol . Key properties include a melting point of 74°C, predicted boiling point of 293.9±33.0°C, and density of 2.30±0.1 g/cm³ . The compound’s stereochemistry is confirmed by its SMILES notation: I[C@@]1([H])C([H])([H])[C@@]1([H])C(=O)O[H] , which highlights the cis arrangement of the iodine and carboxylic acid substituents.

This compound is primarily used in research settings, particularly in organic synthesis and medicinal chemistry, where its strained cyclopropane ring and iodine substituent enable unique reactivity patterns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-iodocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDDIEQQVGNSGM-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Aminocyclopropanecarboxylic Acid (CAS: 22059-21-8)

  • Structural Differences: Replaces iodine with an amino group (-NH₂).
  • Properties: Molecular weight = 101.1 g/mol (lower due to absence of iodine). Higher polarity from the amino group increases solubility in polar solvents.
  • Applications: Used as a non-proteinogenic amino acid in biochemical studies, particularly for probing enzyme mechanisms .
  • Key Contrast: The amino group enables hydrogen bonding, unlike the iodine in the target compound, which contributes to steric bulk and polarizability .

1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS: 88950-64-5)

  • Structural Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group.
  • Properties: Molecular weight = 201.22 g/mol, similar to the target compound. The Boc group enhances stability and reduces reactivity of the amino group.
  • Applications : Widely used in peptide synthesis to protect amine functionalities during coupling reactions .
  • Key Contrast : The Boc group introduces steric hindrance, whereas the iodine in cis-2-iodocyclopropanecarboxylic acid may participate in halogen-bonding or act as a leaving group in substitution reactions .

Iodocyclopropane (CAS: 19451-11-7)

  • Structural Differences : Lacks the carboxylic acid group.
  • Properties : Molecular formula = C₃H₅I , molecular weight = 167.98 g/mol . Simpler structure with lower density (~1.6 g/cm³ ) compared to the target compound.
  • Applications : Used as a halogenated building block in organic synthesis.
  • Key Contrast : The absence of a carboxylic acid group reduces acidity and hydrogen-bonding capacity, making iodocyclopropane less reactive in aqueous environments .

Benzilic Acid (CAS: 76-93-7)

  • Structural Differences : Contains two phenyl groups and a hydroxyl group instead of iodine and cyclopropane.
  • Properties : Molecular weight = 228.24 g/mol , higher melting point (~150°C ).
  • Applications : Intermediate in the synthesis of pharmaceuticals and dyes.
  • Key Contrast : The hydroxyl and phenyl groups enhance aromatic interactions, whereas the cyclopropane ring in the target compound introduces ring strain and unique reactivity .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 122676-92-0 C₄H₅IO₂ 211.99 74 Iodine, Carboxylic acid
1-Aminocyclopropanecarboxylic acid 22059-21-8 C₄H₇NO₂ 101.1 ~200 (decomposes) Amino, Carboxylic acid
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 ~120 Boc-protected amino, Carboxylic acid
Iodocyclopropane 19451-11-7 C₃H₅I 167.98 N/A Iodine
Benzilic Acid 76-93-7 C₁₄H₁₂O₃ 228.24 ~150 Hydroxyl, Phenyl

Q & A

Q. How should clustered data from repeated measurements in stability studies be analyzed?

  • Methodological Answer : Use mixed-effects models to account for intra-experiment correlations. Software like R (lme4 package) or Python (statsmodels) can model fixed effects (temperature, pH) and random effects (batch variability). Report 95% confidence intervals for degradation rates .

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